4-(benzo[d]oxazol-2-yl)-n,n-dimethylaniline
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Overview
Description
4-(benzo[d]oxazol-2-yl)-n,n-dimethylaniline is a heterocyclic compound that features a benzoxazole ring fused with an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzo[d]oxazol-2-yl)-n,n-dimethylaniline typically involves the condensation of 2-aminophenol with an appropriate aldehyde, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of acidic or basic catalysts and solvents such as methanol or ethanol. For instance, a common method involves heating 2-aminophenol with dimethylformamide dimethyl acetal under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(benzo[d]oxazol-2-yl)-n,n-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Scientific Research Applications
4-(benzo[d]oxazol-2-yl)-n,n-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 4-(benzo[d]oxazol-2-yl)-n,n-dimethylaniline exerts its effects often involves interactions with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzoxazole ring can facilitate binding to biological macromolecules through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d]oxazol-2-yl)aniline
- 2-(benzo[d]oxazol-2-yl)-4-bromophenol
- 2-(benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino-phenols
Uniqueness
4-(benzo[d]oxazol-2-yl)-n,n-dimethylaniline is unique due to the presence of the dimethylamino group, which can enhance its solubility and reactivity compared to other benzoxazole derivatives. This structural feature can also influence its electronic properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(1,3-benzoxazol-2-yl)-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-17(2)12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)18-15/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWWHMRHFRTAII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354076 |
Source
|
Record name | Benzenamine, 4-(2-benzoxazolyl)-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
840-57-3 |
Source
|
Record name | Benzenamine, 4-(2-benzoxazolyl)-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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